N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide
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Overview
Description
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide is a compound that features a cyclopropyl group attached to a pyridine ring and an ynamide moiety
Preparation Methods
The synthesis of N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide typically involves the reaction of a cyclopropylamine derivative with a pyridine-containing alkyne. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyne to form the ynamide linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triple bond.
Substitution: The ynamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or tetrahydrofuran. .
Scientific Research Applications
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but differ in the position of the substituent and the nature of the amide linkage.
Cyclopropyl-containing ynamides: These compounds share the cyclopropyl and ynamide moieties but may have different substituents on the pyridine ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-pyridin-4-ylcyclopropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-3-11(15)14-12(6-7-12)10-4-8-13-9-5-10/h4-5,8-9H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXHNPYVBEYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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